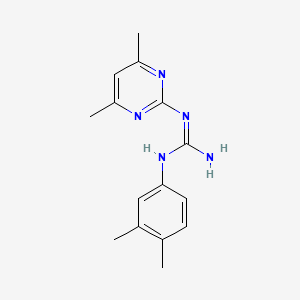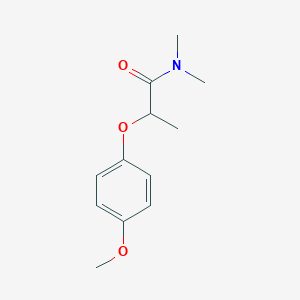![molecular formula C16H19N3O B5310873 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been extensively studied for its ability to modulate the cGMP signaling pathway and its potential therapeutic applications.
作用机制
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline acts as a potent inhibitor of sGC by binding to the heme group of the enzyme, thereby preventing the conversion of GTP to cGMP. This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have a variety of biochemical and physiological effects, including the modulation of smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been shown to regulate cardiovascular function, inflammation, and neuronal signaling. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used to investigate the role of cGMP signaling in various physiological and pathological processes, such as hypertension, atherosclerosis, and erectile dysfunction.
实验室实验的优点和局限性
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has several advantages for laboratory experiments, including its high potency and specificity for sGC inhibition. It has also been shown to be stable in solution and can be easily synthesized. However, 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has some limitations, including its potential toxicity and the fact that it may have off-target effects on other enzymes or signaling pathways.
未来方向
There are several future directions for research on 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, including the investigation of its potential therapeutic applications in various diseases and disorders. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline and its effects on other signaling pathways in the body.
合成方法
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline can be synthesized using various methods, including the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
科学研究应用
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used extensively in scientific research to investigate the role of cGMP signaling in various physiological and pathological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has also been used to study the effects of cGMP signaling on cardiovascular function, inflammation, and neuronal signaling.
属性
IUPAC Name |
8-quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-5-14-13(4-1)17-12-15(18-14)19-9-7-16(8-10-19)6-3-11-20-16/h1-2,4-5,12H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUATCUTBHASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)


![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310865.png)

![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)